

A Comparative Spectroscopic Analysis of Phenoxyphenyl Ethanone Isomers

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Compound of Interest

Compound Name: 1-(2-Phenoxyphenyl)ethanone

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This guide provides a comprehensive comparison of the spectroscopic data for the ortho-, meta-, and para-isomers of phenoxyphenyl ethanone. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification, characterization, and application in medicinal chemistry and materials science. This document presents a detailed analysis of their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-phenoxyphenyl ethanone, 3-phenoxyphenyl ethanone, and 4-phenoxyphenyl ethanone, allowing for a direct and objective comparison.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Isomer	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
2-Phenoxyphenyl ethanone	7.90	dd	7.8, 1.8	H-6'
7.50	ddd	8.3, 7.3, 1.8	H-4'	
7.15 - 7.30	m	-	H-3', H-5', Phenyl-H	
6.95 - 7.10	m	-	Phenyl-H	
6.88	dd	8.3, 1.1	H-2'	
2.62	s	-	-COCH ₃	
3-Phenoxyphenyl ethanone	7.60 - 7.70	m	-	H-2', H-6'
7.30 - 7.45	m	-	H-4', H-5', Phenyl-H	
7.10 - 7.25	m	-	Phenyl-H	
7.00 - 7.10	m	-	Phenyl-H	
2.59	s	-	-COCH ₃	
4-Phenoxyphenyl ethanone	7.96	d	8.9	H-2', H-6'
7.30 - 7.50	m	-	Phenyl-H	
7.10 - 7.25	m	-	Phenyl-H	
7.03	d	8.9	H-3', H-5'	
2.58	s	-	-COCH ₃	

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Isomer	Chemical Shift (δ , ppm)	Assignment
2-Phenoxyphenyl ethanone	199.5	C=O
155.0	C-2'	
154.8	C-1"	
133.5	C-4'	
131.3	C-6'	
129.8	C-3", C-5"	
124.0	C-4"	
123.5	C-5'	
119.0	C-1'	
118.5	C-2", C-6"	
117.2	C-3'	
31.9	-COCH ₃	
3-Phenoxyphenyl ethanone	197.8	C=O
157.5	C-3'	
157.1	C-1"	
138.2	C-1'	
129.9	C-3", C-5"	
129.8	C-5'	
123.6	C-4"	
123.1	C-6'	
119.2	C-2", C-6"	
119.0	C-4'	
117.9	C-2'	

26.7	-COCH ₃	
4-Phenoxyphenyl ethanone	196.8	C=O
162.2	C-4'	
155.8	C-1"	
132.5	C-1'	
130.8	C-2', C-6'	
129.9	C-3", C-5"	
124.4	C-4"	
119.8	C-2", C-6"	
117.8	C-3', C-5'	
26.5	-COCH ₃	

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet/Thin Film, cm⁻¹)

Isomer	C=O Stretch	C-O-C Stretch (Aryl Ether)	Aromatic C=C Stretch	C-H Bending (Aromatic)
2-Phenoxyphenyl ethanone	~1680	~1240, ~1160	~1590, ~1485	~750 (ortho-disubst.)
3-Phenoxyphenyl ethanone	~1685	~1250, ~1165	~1585, ~1480	~780, ~690 (meta-disubst.)
4-Phenoxyphenyl ethanone	~1680	~1245, ~1170	~1595, ~1490	~830 (para-disubst.)

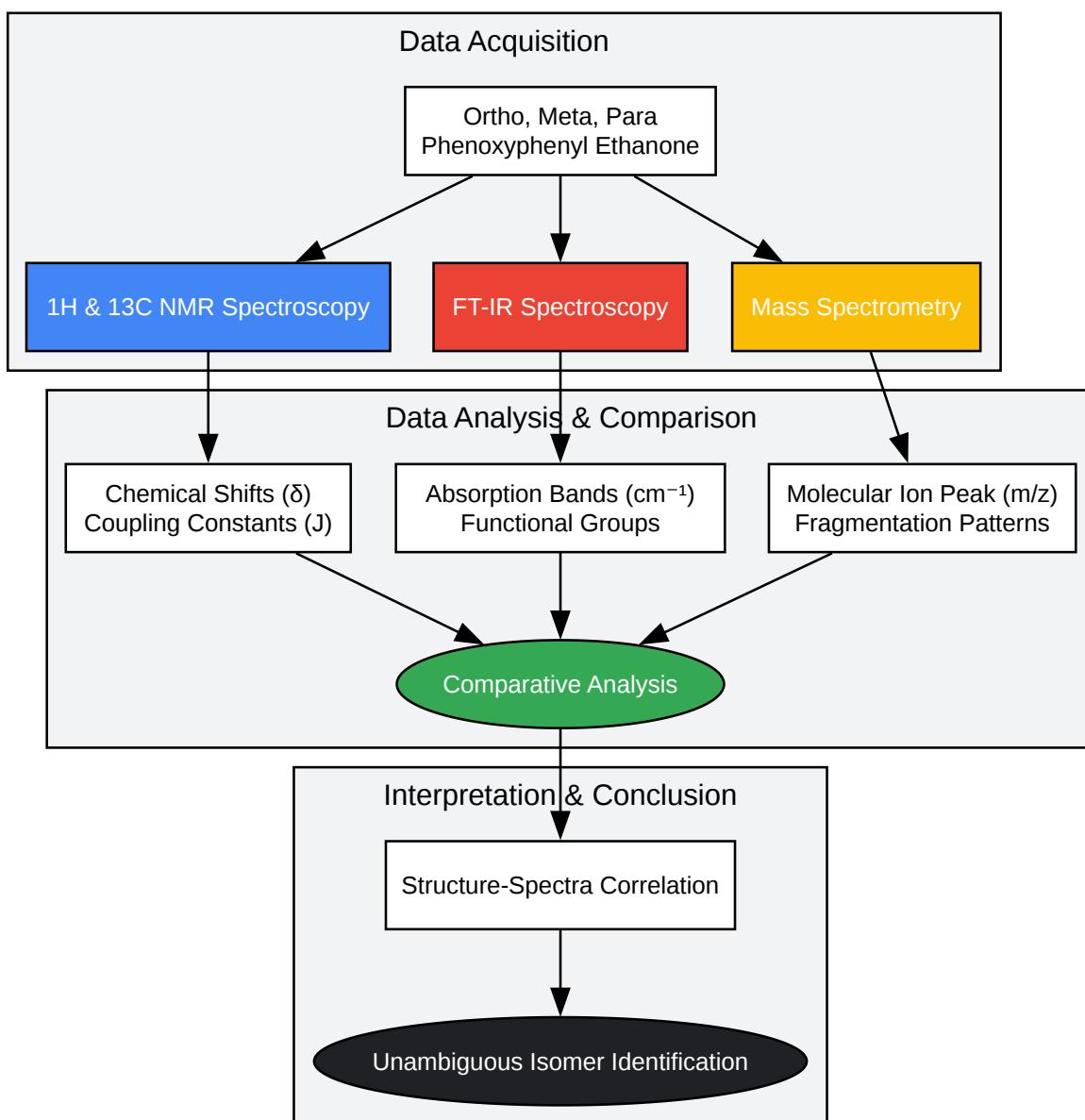
Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)

Isomer	Molecular Ion [M] ⁺	[M-CH ₃] ⁺	[M-COCH ₃] ⁺	Other Key Fragments
2-Phenoxyphenyl ethanone	212	197	169	141, 115, 77
3-Phenoxyphenyl ethanone[1]	212	197	169	141, 115, 77
4-Phenoxyphenyl ethanone[2]	212	197	169	141, 115, 77

Spectroscopic Data Comparison Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the spectroscopic data of the phenoxyphenyl ethanone isomers.

Workflow for Spectroscopic Data Comparison of Phenoxyphenyl Ethanone Isomers

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Caption: Workflow for comparing spectroscopic data of isomers.

Detailed Spectroscopic Comparison

The structural differences between the ortho, meta, and para isomers of phenoxyphenyl ethanone give rise to distinct patterns in their respective spectra, allowing for their differentiation.

- ^1H NMR Spectroscopy: The most significant differences are observed in the aromatic region of the ^1H NMR spectra.
 - 2-Phenoxyphenyl ethanone: The proximity of the acetyl group to the phenoxy substituent in the ortho isomer causes a more complex and spread-out pattern for the protons on the acetyl-substituted ring due to steric hindrance and anisotropic effects. The H-6' proton is shifted significantly downfield.
 - 3-Phenoxyphenyl ethanone: The aromatic protons exhibit a more complex multiplet structure compared to the para isomer, consistent with a meta-substitution pattern.
 - 4-Phenoxyphenyl ethanone: The para-substitution leads to a more symmetrical and simpler splitting pattern. The protons H-2' and H-6' appear as a distinct doublet, as do H-3' and H-5', due to the magnetic equivalence arising from the symmetry of the molecule. The chemical shift of the methyl protons is also slightly different among the isomers due to the varying electronic environments.
- ^{13}C NMR Spectroscopy: The chemical shifts of the carbon atoms in the aromatic rings are sensitive to the position of the substituents.
 - The chemical shift of the carbonyl carbon (C=O) shows a slight upfield shift from the ortho to the para isomer, reflecting changes in the electronic environment.
 - The ipso-carbons (carbons directly attached to the ether oxygen and the acetyl group) show distinct chemical shifts for each isomer, providing a clear fingerprint for identification. For instance, the chemical shift of the carbon bearing the phenoxy group (C-2', C-3', or C-4') is a key diagnostic feature.
- Infrared (IR) Spectroscopy: While all three isomers exhibit the characteristic absorption bands for a ketone (C=O stretch) and an aryl ether (C-O-C stretch), the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm^{-1}) is diagnostic of the substitution pattern on the aromatic ring.
 - 2-Phenoxyphenyl ethanone: Shows a characteristic band for ortho-disubstitution.
 - 3-Phenoxyphenyl ethanone: Displays bands typical for meta-disubstitution.

- 4-Phenoxyphenyl ethanone: Exhibits a strong absorption characteristic of para-disubstitution.
- Mass Spectrometry: The electron ionization mass spectra of the three isomers are very similar, as they are structural isomers and tend to produce similar fragments.^{[1][2]} All show a molecular ion peak at m/z 212, corresponding to their molecular weight.^{[1][2]} The major fragmentation pathway involves the loss of a methyl radical ($[M-15]^{+}$) to give a fragment at m/z 197, and the loss of an acetyl group ($[M-43]^{+}$) to give a fragment at m/z 169.^{[1][2]} While subtle differences in the relative intensities of the fragment ions may exist, mass spectrometry alone is generally insufficient to distinguish between these positional isomers without the aid of tandem MS or comparison with reference spectra.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the phenoxyphenyl ethanone isomer was dissolved in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- 1H NMR Acquisition: 1H NMR spectra were recorded on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- ^{13}C NMR Acquisition: ^{13}C NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence was used. The spectral width was 240 ppm, with a relaxation delay of 2 seconds and an accumulation of 1024 scans.
- Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for 1H NMR and the residual solvent signal of $CDCl_3$ at 77.16 ppm for ^{13}C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for liquid samples or solutions, a thin film was prepared between two sodium chloride (NaCl) plates.
- **Data Acquisition:** The IR spectrum was recorded using an FT-IR spectrometer. The spectrum was acquired over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet or NaCl plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** Electron ionization (EI) was used with an ionization energy of 70 eV.
- **Mass Analysis:** The resulting ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.
- **Data Acquisition:** The mass spectrum was scanned over a range of m/z 40-400. The data system recorded the relative abundance of each ion.

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